Ethyl Camphorsulfonates
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Overview
Description
Ethyl Camphorsulfonates are compounds that have been identified as potential genotoxic impurities . They are formed from the reaction of camphorsulfonic acid salts with ethanol, which is a commonly used solvent in the manufacturing of active pharmaceutical ingredients (APIs) . The molecular formula of this compound is C12H20O4S and the molecular weight is 260.348.
Synthesis Analysis
This compound can be produced from the reaction of camphorsulfonic acid salts with ethanol . The synthesis of these compounds has been studied using gas chromatography–mass spectrometry (GC-MS) methods .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using gas chromatography–mass spectrometry (GC-MS). The fragmentation patterns of these compounds based on mass spectral analysis have been described .Chemical Reactions Analysis
Alkyl camphorsulfonates, including this compound, can be produced from the reaction of camphorsulfonic acid salts with methanol, ethanol, and isopropyl alcohol . These reactions have been studied using GC-FID and GC-MS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using GC-MS. The limit of detection and limit of quantitation values for these compounds were established as 3 and 10 ppm, respectively .Scientific Research Applications
Conformations in Solvents
Camphorsulfonic acid-doped polyaniline has different conformations in various solvents, affecting its conductivity. This has implications in materials science for creating conductive forms of polyaniline (Xia et al., 1995).
Synthesis of Quinazolinones
Camphorsulfonic acid is used as a catalyst in synthesizing quinazolinones, showcasing its utility in organic synthesis (Shen et al., 2015).
Identification in Pharmaceuticals
A method to identify methyl and ethyl camphorsulfonates in esomeprazole magnesium was developed, highlighting its relevance in pharmaceutical analysis (Raman et al., 2008).
Medical Applications
Camphorsulfonic Acid shows promise as an anti-inflammatory drug, with studies on its structural, spectral characteristics, and reactivity (Sangeetha et al., 2020).
Synthesis of Chiral Ligands
Camphorsulfonamide ligands, derived from camphorsulfonic acid, are synthesized for use in chemistry and light industry (Luo Yi-ming, 2013).
Ionic Liquids
Camphorsulfonate is used in ionic liquids to increase the number of free imidazolium cations, affecting stereoselectivity in reactions (Nobuoka et al., 2005).
Brönsted Acidic Ionic Liquids
New Brönsted acidic ionic liquids with camphorsulfonate were synthesized, studied for their thermophysical properties, acidity, and COSMO-RS study (Sardar et al., 2018).
Genotoxic Impurities in APIs
The potential of alkyl camphorsulfonates as genotoxic impurities in active pharmaceutical ingredients was investigated (Lee et al., 2022).
Spectroscopic Characterization
Detailed chemical characterization of camphorsulfonic acid isomers, used in manufacturing APIs, was performed (Cheng et al., 2022).
Vapor Sensor Development
A conductometric sensing device was developed based on the perylene diimide skeleton with camphorsulfonic acid, showing high sensitivity towards ethylenediamine vapor (Huang et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl Camphorsulfonates are derived from camphorsulfonic acid salts, which are commonly used in the manufacturing production of active pharmaceutical ingredients Camphor, a related compound, is known to interact with sensory nerves by activating heat-sensitive trp vanilloid subtype 1 (trpv1) and trpv3 receptors .
Mode of Action
It excites and desensitizes sensory nerves by activating heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors .
Biochemical Pathways
It is known that camphor, a related compound, can have effects on various biochemical pathways, particularly those involving sensory nerves .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
It is known that camphor, a related compound, can have various effects at the molecular and cellular level, particularly involving sensory nerves .
Action Environment
It is known that environmental factors can influence the action of various chemical compounds
Biochemical Analysis
Biochemical Properties
Ethyl Camphorsulfonates are considered potential genotoxic impurities (PGIs) due to their genotoxicity . They can behave as alkylation reagents and have the potential to alkylate DNA bases
Molecular Mechanism
As potential alkylating agents, they could interact with DNA bases, potentially causing DNA damage
Properties
IUPAC Name |
ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?
A1: Methyl and this compound are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []
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